molecular formula C21H18ClN5OS B2748619 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 848994-79-6

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2748619
CAS No.: 848994-79-6
M. Wt: 423.92
InChI Key: AJPHKKPZXUILQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a class of purine analogs with demonstrated pharmacological relevance, including antitumor and kinase inhibitory activities . Its structure comprises a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a thioacetamide moiety linked to an N-(3,5-dimethylphenyl) group.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-13-7-14(2)9-16(8-13)26-19(28)11-29-21-18-10-25-27(20(18)23-12-24-21)17-5-3-15(22)4-6-17/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPHKKPZXUILQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given its potential targets, it may influence pathways related tocAMP-dependent protein kinase activity. This could have downstream effects on a variety of cellular processes, including cell growth, division, and differentiation.

Result of Action

Similar compounds have shown broad-spectrum antibacterial activity and reasonable antifungal activity. This suggests that the compound could have potential applications in treating bacterial and fungal infections.

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a member of the pyrazolopyrimidine class, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A thio group that enhances its reactivity.
  • An acetanilide moiety that may influence its pharmacological properties.

The molecular formula is C19H19ClN6O2SC_{19}H_{19}ClN_{6}O_{2}S, and it has a molecular weight of approximately 410.91 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as:

  • Enzymes : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptors : The compound could modulate receptor activity, particularly those associated with growth factor signaling pathways.

Studies suggest that the presence of the chlorophenyl and dimethylphenyl groups may facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. In vitro studies suggest that this compound can inhibit the proliferation of various cancer cell lines. For example:

  • MTT Assay Results : Compounds similar to this one have shown IC50 values ranging from 10 µg/mL to 50 µg/mL against HepG2 liver cancer cells, indicating moderate potency against tumor growth .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that the introduction of electron-donating groups (like methyl) at specific positions on the phenyl ring enhances anti-proliferative activity. Conversely, electron-withdrawing groups tend to diminish efficacy .

CompoundSubstituentsIC50 (µg/mL)Activity
6aNo substituents45Moderate
6b-CH3 (ortho)25High
6c-Br (para)60Low

Case Studies

Several studies have explored the biological implications of compounds related to This compound :

  • Antitumor Screening : A series of pyrazole derivatives were evaluated by the National Cancer Institute and showed promising results against various tumor cell lines. The presence of the thio group was noted to enhance cytotoxicity .
  • EGFR Inhibition : New derivatives were synthesized with the aim of inhibiting epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The findings indicated that modifications on the pyrazolo[3,4-d]pyrimidine scaffold could lead to improved inhibitory activity .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds similar to this one have been shown to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). For instance, a related compound demonstrated an IC50 value of 0.39 µM against HCT116 cells.
    CompoundCell LineIC50 (µM)
    Example 1MCF70.46
    Example 2HCT1160.39
    Example 3A54926
  • Mechanism of Action : The proposed mechanisms include the inhibition of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and tumor growth. The presence of sulfur and chlorine atoms in the structure may enhance binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Activity Against Pathogens : Studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The structural characteristics suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study reported that certain analogs exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating their potential as antitubercular agents.

Anticancer Efficacy

A notable study evaluated the efficacy of similar compounds against various cancer cell lines:

  • Study Overview : Researchers investigated the cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives on human embryonic kidney cells (HEK293). Results indicated that several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.

Antitubercular Activity

Another study focused on the antitubercular activity of related compounds:

  • Findings : The study revealed promising results for certain substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, highlighting their potential as effective therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section evaluates the target compound against three analogs, focusing on structural features, synthetic routes, and pharmacological implications.

Comparison with 2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 41, )

  • Structural Differences: The pyrazolo[3,4-d]pyrimidine core in Example 41 is substituted with a 4-amino-3-(methylthio) group, contrasting with the 4-chlorophenyl and thioacetamide substituents in the target compound. Example 41 incorporates a chromenone moiety (5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one), absent in the target compound.
  • Synthesis: Example 41 was synthesized using cesium carbonate and DMF, yielding 22% .
  • Physicochemical Properties: Example 41 has a melting point (MP) of 102–105°C, while the target compound’s MP is unreported. The chromenone group in Example 41 may reduce solubility compared to the thioacetamide group in the target compound.
  • Pharmacological Implications: The 4-amino group in Example 41 could enhance hydrogen bonding with kinase targets, whereas the 4-chlorophenyl group in the target compound may favor hydrophobic interactions.

Comparison with N-Substituted Derivatives of 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one ()

  • Structural Differences :
    • The pyrazolo[3,4-d]pyrimidine core in derivatives is substituted with a 4-methoxyphenyl group, differing from the 4-chlorophenyl group in the target compound.
    • The acetamide side chain in the target compound (N-(3,5-dimethylphenyl)) contrasts with N-arylpiperazine or 4-chlorobenzyl groups in derivatives.
  • Synthesis: derivatives were synthesized via reactions with α-chloroacetamides or 2-chloroethanones under basic conditions . The target compound likely follows a similar thioalkylation pathway.

Comparison with 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ()

  • Structural Differences :
    • The 2-chloroethyl substituent in replaces the 4-chlorophenyl and thioacetamide groups in the target compound.
  • Pharmacological Relevance: Pyrazolo[3,4-d]pyrimidines in are noted for antitumor activity . The chloroethyl group may confer alkylating properties, while the thioacetamide in the target compound could improve metabolic stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions between α-chloroacetamide derivatives and thiol-containing pyrazolo[3,4-d]pyrimidine intermediates. For example, describes reactions of N-aryl-substituted α-chloroacetamides with pyrazolo-pyrimidinones under reflux in aprotic solvents (e.g., DMF or acetone) with potassium carbonate as a base. Optimizing stoichiometry (1:1 molar ratio) and reaction time (8–12 hours) improves yields (typically 60–75%) .
  • Key Variables : Solvent polarity, temperature (room temperature vs. reflux), and base strength (K₂CO₃ vs. NaH) critically affect regioselectivity and byproduct formation.

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodology :

  • X-ray crystallography () resolves the crystal structure, confirming the spatial arrangement of the 4-chlorophenyl and 3,5-dimethylphenyl groups.
  • NMR spectroscopy (¹H/¹³C) identifies substituent effects: the pyrazolo[3,4-d]pyrimidine core shows distinct aromatic proton signals (δ 8.2–8.5 ppm), while the acetamide thioether linkage appears as a singlet near δ 4.1 ppm.
  • High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₂₁H₁₈ClN₅OS) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodology :

  • Antiproliferative assays (e.g., MTT or SRB) against cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin).
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based kinetic assays.
  • Binding affinity analysis via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodology :

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding ().
  • Scaffold hopping : Modify the pyrazolo[3,4-d]pyrimidine core to pyrido[2,3-d]pyrimidine and compare pharmacokinetic properties.
  • Bioisosteric replacement : Substitute the thioacetamide linker with sulfone or phosphonate groups to enhance metabolic stability .
    • Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends.

Q. How should researchers resolve contradictions in biological activity data between structurally similar analogs?

  • Case Study : notes that minor structural changes (e.g., methyl vs. ethyl groups) in pyrazole derivatives drastically alter antileishmanial activity.
  • Methodology :

  • Retest compounds under standardized conditions (pH, temperature, cell line passage number).
  • Validate target engagement using CRISPR knockouts or competitive binding assays.
  • Assess off-target effects via proteome-wide profiling (e.g., affinity pulldown-MS) .

Q. What experimental design strategies (e.g., DOE) are effective for optimizing reaction conditions during scale-up?

  • Methodology :

  • Factorial design ( ) to test variables: solvent (acetone vs. DMF), temperature (25°C vs. 60°C), and catalyst loading.
  • Response surface methodology (RSM) identifies optimal conditions (e.g., 12-hour reaction at 50°C in acetone with 1.2 equiv K₂CO₃ yields 82% product).
  • Process analytical technology (PAT) monitors reaction progress in real-time (e.g., via FTIR or HPLC) .

Q. How can computational methods accelerate the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Quantum mechanical calculations () predict reaction pathways and transition states to prioritize synthetically feasible derivatives.
  • ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and cytochrome P450 inhibition.
  • Free-energy perturbation (FEP) simulations quantify binding affinity changes for virtual analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.